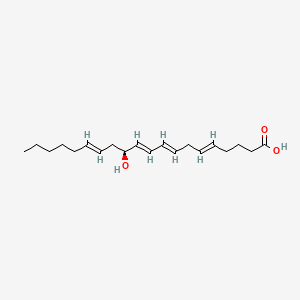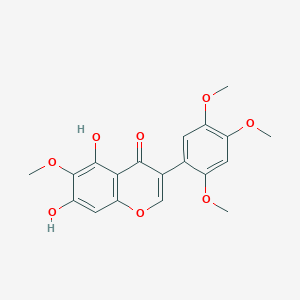
(Rac)-Germacrene D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(Rac)-Germacrene D is a monocyclic sesquiterpene, a class of terpenes that consists of three isoprene units. It is a naturally occurring compound found in various plants, including Pseudotsuga japonica and many species within the Bursera genus . This compound is known for its structural variability and insecticidal activity, making it a valuable compound in various applications .
準備方法
Synthetic Routes and Reaction Conditions: (Rac)-Germacrene D can be synthesized through the enzymatic conversion of farnesyl diphosphate (FPP) by germacrene D synthase . This process involves the cyclization of FPP to form the germacrene D structure. The reaction conditions typically include the presence of specific enzymes and optimal pH and temperature settings to facilitate the conversion.
Industrial Production Methods: Industrial production of germacrene D has been achieved through metabolic engineering of microorganisms such as Saccharomyces cerevisiae . By integrating genes encoding germacrene D synthase into the yeast genome and optimizing the metabolic pathways, high yields of germacrene D can be produced. For example, engineered yeast strains have achieved titers of up to 7.9 g/L in fed-batch fermentation .
化学反応の分析
Types of Reactions: (Rac)-Germacrene D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of different derivatives and products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize germacrene D, leading to the formation of epoxides or alcohols.
Reduction: Reducing agents like lithium aluminum hydride can reduce germacrene D to form different hydrogenated derivatives.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the germacrene D structure.
Major Products: The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of germacrene D, which can have different biological activities and applications .
科学的研究の応用
(Rac)-Germacrene D has a wide range of scientific research applications:
作用機序
(Rac)-Germacrene D is part of a larger family of sesquiterpenes, which includes compounds like cadinene, amorphene, and germacrene A . Compared to these similar compounds, germacrene D is unique due to its specific structural configuration and its wide range of biological activities. For example, while cadinene is known for its antimicrobial properties, germacrene D is particularly noted for its insecticidal activity and its role as a precursor for other valuable sesquiterpenes .
類似化合物との比較
- Cadinene
- Amorpha-4,11-diene
- Germacrene A
- Eudesma-4,7(11)-dien-8-one
(Rac)-Germacrene D stands out due to its versatility and the breadth of its applications across different fields.
特性
分子式 |
C15H24 |
|---|---|
分子量 |
204.35 g/mol |
IUPAC名 |
(1E,6E)-1-methyl-5-methylidene-8-propan-2-ylcyclodeca-1,6-diene |
InChI |
InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h7-8,10,12,15H,3,5-6,9,11H2,1-2,4H3/b10-8+,14-7+ |
InChIキー |
GAIBLDCXCZKKJE-YZJXYJLZSA-N |
SMILES |
CC1=CCCC(=C)C=CC(CC1)C(C)C |
異性体SMILES |
C/C/1=C\CCC(=C)/C=C/C(CC1)C(C)C |
正規SMILES |
CC1=CCCC(=C)C=CC(CC1)C(C)C |
同義語 |
germacrene D germacrene D, (S-(E,E))-isome |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![methyl 6-[(1R,2S,3R)-2-[(E)-5-cyclohexyl-3-hydroxypent-1-enyl]-3-hydroxy-5-oxocyclopentyl]sulfanylhexanoate](/img/structure/B1231081.png)


![4-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxo-1H-quinoline-3-carboxaldehyde](/img/structure/B1231085.png)
![(2S,4R)-N-[(1S,2S)-2-chloro-1-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(methylthio)-2-oxanyl]propyl]-1-methyl-4-propyl-2-pyrrolidinecarboxamide](/img/structure/B1231087.png)
![2-[4-[2-[[(2R)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]-N-(2-methoxyethyl)acetamide](/img/structure/B1231088.png)


![(3Z)-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1-methoxypyrrolidin-2-one](/img/structure/B1231095.png)
![N-(4-methoxyphenyl)sulfonyl-N-(2-oxo-5-benzo[g][1,3]benzoxathiolyl)-2-furancarboxamide](/img/structure/B1231096.png)

